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molecular formula C17H16O2 B8523921 Ethyl 9,10-dihydrophenanthrene-1-carboxylate CAS No. 90011-54-4

Ethyl 9,10-dihydrophenanthrene-1-carboxylate

Cat. No. B8523921
M. Wt: 252.31 g/mol
InChI Key: KPWGTRLWECYWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04451484

Procedure details

To a stirred solution of ethyl 2-[2-(2-aminophenyl)ethenyl]benzoate (13.5 grams, 0.05 mole) in warm glacial acetic acid (75 ml) was added a solution of concentrated hydrochloric acid (12 ml) in water (10 ml). The mixture was cooled to 0°, and during a 20 minute period a solution of sodium nitrite (3.7 grams, 0.054 mole) in water (30 ml) was added. The resultant mixture was stirred at 0°-5° for three hours. During a 90 minute period the mixture was added to a refluxing solution of copper sulfate (35 grams, 0.14 mole) in water (500 ml). After complete addition, glacial acetic acid (40 ml) was added and the mixture refluxed for one hour. The mixture was cooled to room temperature and extracted with three 200 ml portions of methylene chloride. The extracts were combined, washed with water, and evaporated under reduced pressure to give a brown oil. Distillation of the oil under reduced pressure gave ethyl 9,10-dihydrophenanthrene-1-carboxylate (5.5 grams, bp 145°-165°/0.25 mm) as a yellow oil.
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
35 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]=[CH:9][C:10]1[CH:20]=[CH:19][CH:18]=[CH:17][C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13].Cl.N([O-])=O.[Na+]>C(O)(=O)C.O.S([O-])([O-])(=O)=O.[Cu+2]>[C:11]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]2[CH2:9][CH2:8][C:3]3[C:4](=[CH:5][CH:6]=[CH:7][CH:2]=3)[C:20]=2[CH:19]=[CH:18][CH:17]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C=CC1=C(C(=O)OCC)C=CC=C1
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
35 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with three 200 ml portions of methylene chloride
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the oil under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=2C3=CC=CC=C3CCC12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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